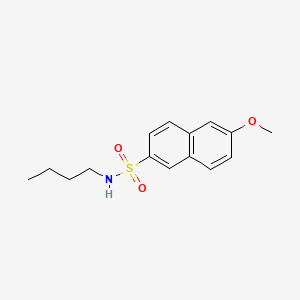
POTASSIUM ANTIMONATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium antimonate is a versatile inorganic compound with the chemical formula K₃Sb₃O₁₀·4H₂O. It is composed of potassium, antimony, oxygen, and water molecules. This compound appears as a white crystalline powder and is known for its low solubility in water. This compound plays a significant role in various industrial and scientific applications due to its unique chemical properties .
Métodos De Preparación
Potassium antimonate is typically synthesized through the reaction of antimony trioxide with potassium hydroxide. The reaction involves careful regulation of conditions to ensure the desired product. The process can be summarized as follows:
-
Reaction of Antimony Trioxide with Potassium Hydroxide
Chemical Equation: Sb₂O₃ + 6 KOH → 2 K₃SbO₄ + 3 H₂O
-
Industrial Production Methods
Pressure Oxidation: Antimony trioxide is dissolved in potassium hydroxide solution under high temperature and pressure.
Oxidation-Reduction Reaction: Antimony trioxide reacts with hydrogen peroxide in potassium hydroxide solution, followed by liquid-solid separation and drying of the precipitate.
Análisis De Reacciones Químicas
Potassium antimonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Some common reactions are:
-
Oxidation
- This compound can be oxidized to form antimony pentoxide (Sb₂O₅) under specific conditions.
Reagents: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Elevated temperatures and acidic or basic environments.
-
Reduction
- This compound can be reduced to antimony trioxide (Sb₂O₃) using reducing agents.
Reagents: Reducing agents like hydrogen gas or sodium borohydride.
Conditions: Controlled temperature and pressure.
-
Substitution
- This compound can undergo substitution reactions with various metal ions to form different antimonates.
Reagents: Metal salts such as sodium chloride or calcium chloride.
Conditions: Aqueous solutions and controlled pH levels.
Aplicaciones Científicas De Investigación
Potassium antimonate has a wide range of applications in scientific research, including:
-
Chemistry
- Used as a catalyst in organic reactions.
- Acts as a clarifying agent in the production of high-grade glass .
-
Biology
- Utilized in biological assays and as a staining agent for electron microscopy.
-
Medicine
- Investigated for its potential use in treating parasitic infections and as an emetic agent.
-
Industry
- Employed as a flame retardant in textiles, plastics, and rubber products.
- Used as a flux additive in electroplating .
Mecanismo De Acción
The mechanism of action of potassium antimonate involves its ability to release antimony ions under specific conditions. These ions interact with molecular targets and pathways, leading to various effects:
-
Molecular Targets
- Antimony ions can bind to sulfhydryl groups in proteins, affecting their function.
- They can also interact with enzymes involved in metabolic pathways, inhibiting their activity.
-
Pathways Involved
- This compound can disrupt cellular processes by interfering with protein synthesis and enzyme activity.
- It can also induce oxidative stress by generating reactive oxygen species .
Comparación Con Compuestos Similares
Potassium antimonate can be compared with other similar compounds, such as:
-
Antimony Potassium Tartrate
- Chemical Formula: K₂Sb₂(C₄H₂O₆)₂·3H₂O
- Known for its use as an emetic and in the treatment of parasitic infections .
-
Sodium Antimonate
- Chemical Formula: NaSb(OH)₆
- Used as a clarifying agent in glass production and as a flame retardant .
-
Antimony Pentoxide
- Chemical Formula: Sb₂O₅
- Utilized as a flame retardant and in the production of antimony compounds .
This compound stands out due to its unique combination of properties, including its low solubility in water and its effectiveness as a flame retardant and clarifying agent.
Propiedades
Número CAS |
10090-54-7 |
|---|---|
Fórmula molecular |
C6HClF4 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





